2,4-Diaminopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

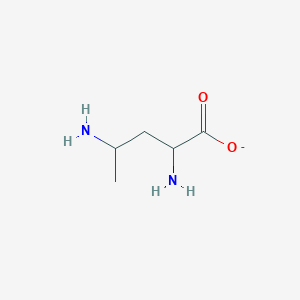

2,4-diaminopentanoate is an alpha-amino-acid anion that is the conjugate base of 2,4-diaminopentanoic acid. It derives from a valerate. It is a conjugate base of a 2,4-diaminopentanoic acid.

科学的研究の応用

Enzymatic Applications

1.1 Role in Amino Acid Biosynthesis

2,4-Diaminopentanoate serves as a substrate for several enzymes, including this compound dehydrogenase (2,4-DAPDH). This enzyme catalyzes the oxidative deamination of this compound to form 2-amino-4-oxopentanoate. The enzyme operates under NAD+ or NADP+ cofactor dependency and is crucial in the oxidative degradation pathway of ornithine, which is significant for amino acid metabolism .

1.2 Thermostable Enzymes

Recent studies have characterized thermostable variants of 2,4-DAPDH derived from thermophilic organisms like Fervidobacterium nodosum. These enzymes exhibit high stability at elevated temperatures (optimal at around 85°C) and alkaline pH levels (optimal at pH 9.5). Their robustness makes them suitable for industrial applications where harsh conditions are common . The enzymatic activity of these thermostable dehydrogenases can be harnessed for the production of chiral amines and other valuable compounds .

Pharmaceutical Applications

2.1 Potential Drug Development

The ability of this compound to participate in various metabolic pathways positions it as a candidate for drug development. Its derivatives may possess pharmacological properties that could be explored for therapeutic uses. For instance, compounds derived from 2,4-DAP have been investigated for their potential in treating neurological disorders due to their structural similarity to neurotransmitters .

2.2 Chiral Amine Synthesis

Chiral amines are critical intermediates in the synthesis of pharmaceuticals. The use of engineered enzymes that utilize this compound can facilitate the asymmetric synthesis of these compounds. For example, modifications to glutamate dehydrogenase have shown increased activity towards levulinic acid when coupled with 2,4-DAP . This approach enhances the efficiency and specificity of chiral amine production.

Biotechnological Applications

3.1 Biocatalysis

The application of biocatalysis using enzymes that act on this compound is gaining traction in biotechnological processes. These enzymes can be employed in various reactions to produce amino acids and other bioactive compounds sustainably. The ability to recycle cofactors like NAD(P)H during these reactions further improves the economic viability of using such enzymatic processes in industrial settings .

3.2 Metabolic Engineering

Metabolic engineering strategies can exploit pathways involving this compound to enhance the production of desired metabolites in microbial systems. By manipulating the genes encoding relevant enzymes such as 2,4-DAPDH, researchers can optimize microbial strains for higher yields of target compounds . This strategy has implications not only for amino acid production but also for developing bioprocesses that yield complex pharmaceuticals.

Case Studies

化学反応の分析

2,4-Diaminopentanoate Dehydrogenase (2,4-DAPDH) catalyzed reaction

2,4-DAPDH (EC 1.4.1.12) is an enzyme that catalyzes the oxidative deamination of this compound in the presence of NAD+ or NADP+ . The reaction proceeds as follows:

This compound + H~2~O + NAD(P)+ ⇌ 2-amino-4-oxopentanoate + NH~3~ + NAD(P)H + H^+

This reaction converts this compound to 2-amino-4-oxopentanoate, releasing ammonia and producing NADH or NADPH .

Metabolic Pathways Involving this compound

This compound participates in several metabolic pathways :

-

Lysine degradation

-

Arginine and proline metabolism

-

D-arginine and D-ornithine metabolism

Enzyme Activity and Specificity

2,4-DAPDH from Fervidobacterium nodosum Rt17-B1 can use both NAD+ and NADP+ as coenzymes, with a preference for NAD+ . The enzyme also acts on 2,5-diaminohexanoate, although its activity is significantly higher with this compound as a substrate .

Table 1: Kinetic Parameters of 2,4-DAPDH

| Substrate | Coenzyme | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| This compound | NAD+ | 0.2 | 92 |

| This compound | NADP+ | - | 17 |

| 2,5-Diaminohexanoate | NAD+ | - | 1 |

Regulation of 2,4-DAPDH Activity

The activity of 2,4-DAPDH is regulated by various metabolites :

-

2,4-DAP exhibits uncompetitive substrate inhibition.

-

D-ornithine acts as an uncompetitive inhibitor.

-

D-alanine and D-lysine also suppress enzyme activity.

Table 2: Inhibition of 2,4-DAPDH by Various Metabolites

| Inhibitor | Concentration (mM) | Relative Activity (%) |

|---|---|---|

| None | 0 | 100 |

| D-Ornithine | 5 | 14 |

| D-Alanine | 5 | 71 |

| D-Lysine | 5 | 68 |

Thermostability and pH Dependence

2,4-DAPDH from F. nodosum Rt17-B1 is a thermostable enzyme with optimal activity at pH 9.5 and 85°C . It maintains high activity at alkaline pH levels ranging from 9.0 to 10.0 .

Metal Ion Effects

Certain metal ions can inhibit 2,4-DAPDH activity :

-

Mg2+, Ca2+, Fe2+, and Co2+ moderately inhibit activity.

-

Ni2+, Cu2+, and Zn2+ almost completely inhibit activity.

-

EDTA can suppress the inhibition caused by these metal ions.

特性

分子式 |

C5H11N2O2- |

|---|---|

分子量 |

131.15 g/mol |

IUPAC名 |

2,4-diaminopentanoate |

InChI |

InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/p-1 |

InChIキー |

PCEJMSIIDXUDSN-UHFFFAOYSA-M |

SMILES |

CC(CC(C(=O)[O-])N)N |

正規SMILES |

CC(CC(C(=O)[O-])N)N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。